molecular formula C30H62K2O6P2+2 B15090060 Dipotassium pentadecyl phosphonate

Dipotassium pentadecyl phosphonate

Cat. No.: B15090060
M. Wt: 659.0 g/mol
InChI Key: XBFPHJVMIWCBFD-UHFFFAOYSA-N
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Description

Dipotassium pentadecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C-P) bond. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the long pentadecyl chain makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium pentadecyl phosphonate can be synthesized through various methods. One common approach involves the reaction of pentadecyl alcohol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions typically involve:

    Temperature: Controlled to prevent decomposition.

    Solvent: Anhydrous solvents like toluene or dichloromethane.

    Catalysts: Often, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors. The process includes:

    Neutralization: Phosphoric acid is neutralized with potassium hydroxide.

    Reaction: The neutralized solution is reacted with pentadecyl alcohol.

    Purification: The product is purified through crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentadecyl phosphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products Formed

    Phosphonic Acids: Formed through oxidation.

    Phosphine Derivatives: Formed through reduction.

    Substituted Phosphonates: Formed through substitution reactions.

Scientific Research Applications

Dipotassium pentadecyl phosphonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential in drug delivery systems and as a component in bone-targeting drugs.

    Industry: Used in the formulation of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of dipotassium pentadecyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrophobic pentadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, leading to enzyme inhibition and altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Potassium phosphonates: Similar in structure but with shorter alkyl chains.

    Sodium phosphonates: Similar in function but with different cationic components.

    Calcium phosphonates: Used in similar applications but with different solubility and stability profiles.

Uniqueness

Dipotassium pentadecyl phosphonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or integration.

Properties

Molecular Formula

C30H62K2O6P2+2

Molecular Weight

659.0 g/mol

IUPAC Name

dipotassium;oxido-oxo-pentadecoxyphosphanium

InChI

InChI=1S/2C15H31O3P.2K/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(16)17;;/h2*2-15H2,1H3;;/q;;2*+1

InChI Key

XBFPHJVMIWCBFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCO[P+](=O)[O-].CCCCCCCCCCCCCCCO[P+](=O)[O-].[K+].[K+]

Origin of Product

United States

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